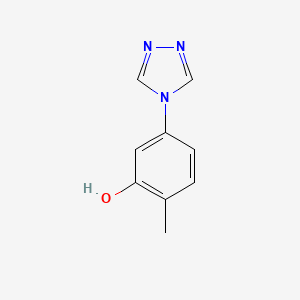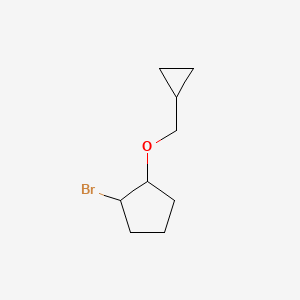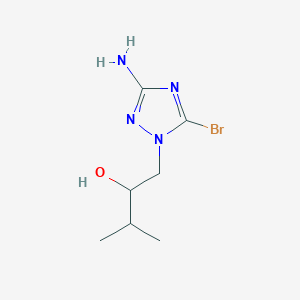![molecular formula C11H19Cl B13301095 1-(Chloromethyl)spiro[4.5]decane](/img/structure/B13301095.png)
1-(Chloromethyl)spiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)spiro[45]decane is an organic compound characterized by a spirocyclic structure, where two rings share a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)spiro[4.5]decane can be synthesized through the reaction of 2-chloromethyl-1,4-dioxaspiro[4.5]decane with hydrochloric acid under heating conditions . This method is relatively straightforward and involves the chloromethylation of the spirocyclic core.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)spiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various spirocyclic derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)spiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique biological activities.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)spiro[4.5]decane involves its interaction with molecular targets through its chloromethyl group. This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. In the context of prolyl hydroxylase domain inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and affecting the hypoxia-inducible factor pathway .
Comparación Con Compuestos Similares
1,6-Dioxaspiro[4.5]decane: This compound shares the spirocyclic core but has different functional groups, leading to distinct chemical properties and applications.
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system, used in different chemical and biological contexts.
Uniqueness: 1-(Chloromethyl)spiro[4.5]decane is unique due to its chloromethyl group, which imparts specific reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H19Cl |
|---|---|
Peso molecular |
186.72 g/mol |
Nombre IUPAC |
4-(chloromethyl)spiro[4.5]decane |
InChI |
InChI=1S/C11H19Cl/c12-9-10-5-4-8-11(10)6-2-1-3-7-11/h10H,1-9H2 |
Clave InChI |
BRHGEARMTFFWEE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CCCC2CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


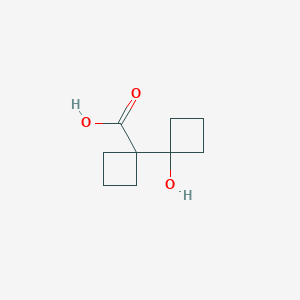

![N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301027.png)
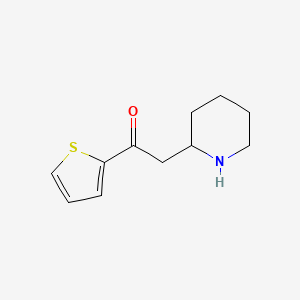

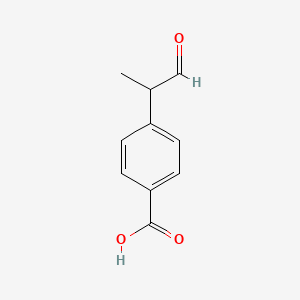
![2-[(1-Cyclohexylethyl)amino]acetamide](/img/structure/B13301040.png)
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine](/img/structure/B13301043.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13301046.png)
![(2-Methylpentyl)[(2-methylphenyl)methyl]amine](/img/structure/B13301049.png)
![5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)
